molecular formula C5H10N2O2 B11923469 Methyl 3-aminoazetidine-3-carboxylate

Methyl 3-aminoazetidine-3-carboxylate

Cat. No.: B11923469
M. Wt: 130.15 g/mol
InChI Key: KIHPBMQOTQJJRW-UHFFFAOYSA-N
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Description

Methyl 3-aminoazetidine-3-carboxylate is a heterocyclic compound that features a four-membered azetidine ring with an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-aminoazetidine-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of azetidine derivatives with methyl chloroformate can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminoazetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-aminoazetidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-aminoazetidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-aminoazetidine-3-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

methyl 3-aminoazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-9-4(8)5(6)2-7-3-5/h7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHPBMQOTQJJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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